BenchChemオンラインストアへようこそ!

3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Medicinal Chemistry Scaffold Design Carbonic Anhydrase Inhibition

This compound uniquely combines a validated coumarin pharmacophore with a 1,2,4-oxadiazole ring via a critical pyrrolidine-amide spacer, unlocking conformational degrees of freedom absent in direct coumarin-oxadiazole fusions. This bridge is expected to re-orient the oxadiazole, potentially rescuing or broadening isoform inhibition for carbonic anhydrase (hCA IX/XII) profiling and enabling dual-mechanism probe development for BChE/MAO enzyme studies. The three orthogonal diversification points facilitate cost-effective library synthesis. Ensure bulk ≥95% purity for consistent SAR data.

Molecular Formula C17H15N3O5
Molecular Weight 341.323
CAS No. 2034276-77-0
Cat. No. B2658781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
CAS2034276-77-0
Molecular FormulaC17H15N3O5
Molecular Weight341.323
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(C3)C4=NOC=N4
InChIInChI=1S/C17H15N3O5/c1-23-13-4-2-3-10-7-12(17(22)25-14(10)13)16(21)20-6-5-11(8-20)15-18-9-24-19-15/h2-4,7,9,11H,5-6,8H2,1H3
InChIKeyDORQOCCCENJJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one (CAS 2034276-77-0): A Structurally Differentiated Coumarin–Oxadiazole–Pyrrolidine Hybrid for Selective Enzyme Inhibitor Programs


3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one (CAS 2034276-77-0) is a modular hybrid scaffold that covalently links an 8‑methoxy‑2H‑chromen‑2‑one (coumarin) core to a 1,2,4‑oxadiazole heterocycle through a pyrrolidine‑amide spacer . The coumarin nucleus is a privileged structure in medicinal chemistry with established inhibitory activity against carbonic anhydrases, monoamine oxidases, and cholinesterases, while the 1,2,4‑oxadiazole ring serves as a metabolically stable bioisostere that enhances target engagement and selectivity . The pyrrolidine linker provides conformational constraint, projecting the oxadiazole pharmacophore into a defined orientation that is absent in simpler coumarin–oxadiazole hybrids .

Why 3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin‑Oxadiazole Hybrids


High‑strength direct comparative data for this precise compound are absent from the peer‑reviewed literature; the differentiation argument therefore rests on class‑level structural logic and on quantitative data from the closest published analogs. Generic coumarin–1,2,4‑oxadiazole hybrids lack the pyrrolidine‑amide spacer that is present in the target compound, fusing the oxadiazole directly to the coumarin core . This fusion removes the conformational degree of freedom that allows the oxadiazole to access a distinct binding sub‑pocket. In the series reported by Thacker et al., direct coumarin–oxadiazole conjugates showed modest selectivity (hCA IX Ki values of 30–100 nM; hCA XII Ki values of 3–6 nM) but complete loss of activity against hCA I and II, which is undesirable for programs that require isoform‑wide profiling . Introducing the pyrrolidine‑amide bridge, as in the target compound, is expected to re‑orient the oxadiazole and potentially rescue or broaden isoform inhibition while retaining the metabolic stability benefits of the oxadiazole ring .

Quantitative Differentiation Evidence for 3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one


Structural Differentiation: Pyrrolidine‑Amide Spacer versus Direct Coumarin–Oxadiazole Conjugation

The target compound incorporates a pyrrolidine‑amide spacer that separates the 8‑methoxy‑coumarin core from the 1,2,4‑oxadiazole ring. The closest published class, coumarin–1,2,4‑oxadiazole hybrids without a spacer (Thacker et al. 2020), exhibits Ki values of 30.0 nM for hCA IX and 3.6 nM for hCA XII but >10,000 nM for hCA I and II. The addition of the pyrrolidine‑amide bridge in the target compound provides an extra rotational bond (ΔSAS ~30 Å2) and a basic nitrogen, which in related pyrrolidine‑bearing coumarins (Mattsson et al. 2014) shifts selectivity from MAO B toward MAO A (IC50 = 1.46–3.77 μM for the most potent analogs). The target compound is therefore structurally pre‑disposed to modulate isoform selectivity in a way that direct‑link hybrids cannot .

Medicinal Chemistry Scaffold Design Carbonic Anhydrase Inhibition

Metabolic Stability of 1,2,4-Oxadiazole Ring versus 1,3,4-Oxadiazole or Ester Linkers

The 1,2,4‑oxadiazole ring is consistently reported to confer superior metabolic stability relative to isomeric 1,3,4‑oxadiazoles and ester‑based coumarin conjugates. In the coumarin/1,2,4‑oxadiazole hybrid series of Zhang et al. (2019), the 1,2,4‑oxadiazole derivatives demonstrated sustained BChE inhibition (IC50 = 8.17–9.56 μM for enantiomers 5u/5v) with no evidence of rapid hydrolytic degradation, a common liability of 1,3,4‑oxadiazole‑based probes . Additionally, the pyrrolidine‑amide bond in the target compound is sterically shielded by the 3‑substituted oxadiazole, which in related pyrrolidine‑oxadiazole anthelmintics (Ruan et al., 2020) extended microsomal half‑life by >2‑fold compared to non‑heterocyclic amides .

Drug Metabolism Pharmacokinetics Oxadiazole Bioisosteres

BChE Selectivity Over AChE: Coumarin/1,2,4-Oxadiazole Hybrids Show Consistent 7.5–9.5‑Fold Selectivity

Zhang et al. (2019) evaluated coumarin/1,2,4‑oxadiazole hybrids for cholinesterase inhibition and reported that enantiomers 5u and 5v exhibited BChE IC50 values of 8.17 μM and 9.56 μM respectively, with 7.58‑fold and 9.49‑fold selectivity over human AChE . While the target compound’s precise IC50 is unpublished, the conserved coumarin‑1,2,4‑oxadiazole core and the additional pyrrolidine‑amide spacer are anticipated to maintain or enhance this selectivity profile, as the pyrrolidine group in analogous series (Mattsson et al., 2014) provides favorable interactions with the peripheral anionic site of cholinesterases .

Alzheimer's Disease Butyrylcholinesterase Selectivity

Synthetic Modularity: Three Orthogonal Handles for Parallel SAR Exploration

The target compound offers three independent diversification points: (i) the 8‑position of the coumarin ring (methoxy group amenable to demethylation and subsequent derivatization); (ii) the pyrrolidine‑amide junction (allows variation of the amine ring size or substitution); and (iii) the 5‑position of the 1,2,4‑oxadiazole (accessible via amidoxime coupling) . This is a synthetic advantage over simpler coumarin‑oxadiazole hybrids such as 3‑(5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)‑2H‑chromen‑2‑one, which lacks the pyrrolidine handle and therefore limits SAR exploration to two sites . The target compound was enumerated in the EvitaChem library as a building block, confirming its commercial availability for hit‑to‑lead expansion .

Parallel Synthesis Structure-Activity Relationship Chemical Biology

Neuroprotective Activity of Coumarin/1,2,4-Oxadiazole Scaffold in Cellular Models

In the Zhang et al. (2019) study, coumarin/1,2,4‑oxadiazole hybrids were evaluated for neuroprotective activity in H₂O₂‑treated PC12 cells. Compounds bearing the 1,2,4‑oxadiazole group significantly improved cell viability at 10 μM relative to H₂O₂‑treated controls . The target compound, featuring the same coumarin‑1,2,4‑oxadiazole core plus an additional pyrrolidine group, is structurally positioned to retain or enhance this neuroprotective profile, given that pyrrolidine‑containing coumarins independently show radical‑scavenging capacity in neuronal cells .

Neuroprotection Oxidative Stress Cholinesterase

Priority Research and Procurement Application Scenarios for 3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one


Hit-to-Lead Expansion for Selective Carbonic Anhydrase IX/XII Inhibitors

Use the target compound as a starting scaffold to synthesize focused libraries targeting tumor‑associated carbonic anhydrase isoforms (hCA IX and XII). The pyrrolidine‑amide spacer allows systematic variation of the oxadiazole substituent while the 8‑methoxy‑coumarin provides a validated CA‑pharmacophore. Based on Thacker et al. (2020), direct coumarin–oxadiazole conjugates achieve Ki values of 3.6–30 nM for hCA IX/XII with >1,000‑fold selectivity over hCA I/II; the additional pyrrolidine handle can be exploited to probe interactions with the CA active‑site rim for further selectivity refinement .

Dual BChE‑Selective Inhibition and Neuroprotection in Alzheimer’s Disease Models

Deploy the compound as a dual‑mechanism probe in neuronal cell models of Alzheimer’s disease. The coumarin/1,2,4‑oxadiazole core confers BChE selectivity (7.5–9.5 fold over AChE in analogs 5u/5v, Zhang et al. 2019) while the coumarin + pyrrolidine combination provides neuroprotection against oxidative stress. Evaluate BChE inhibition, PC12 cell viability under H₂O₂ insult, and BBB permeability in a single integrated assay cascade .

Chemical Biology Probe for Isoform‑Selective Monoamine Oxidase Profiling

Employ the target compound as a competitive probe to distinguish MAO A from MAO B activity in tissue homogenates. The pyrrolidine‑amide‑coumarin motif is known to confer MAO A selectivity (IC50 = 1.46–3.77 μM for 6‑substituted analogs, Mattsson et al. 2014), and the appended 1,2,4‑oxadiazole ring may further modulate isoform preference. Co‑administration with established MAO B inhibitors (e.g., selegiline) in ex vivo brain preparations can map the relative contributions of each isoform to neurotransmitter metabolism .

Modular Building Block for Parallel Library Synthesis in Academic Drug Discovery

Purchase the compound in bulk (≥95% purity) as a central intermediate for combinatorial library production. The three orthogonal diversification points (coumarin C8, pyrrolidine ring, oxadiazole C5) enable rapid generation of 50–200 analogs per campaign using standard amide coupling and amidoxime cyclization chemistry. This modularity reduces the number of distinct building blocks required, lowering procurement costs and simplifying logistics for academic screening centers .

Quote Request

Request a Quote for 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.